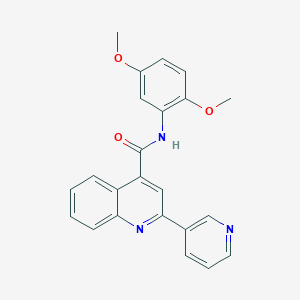

N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-16-9-10-22(29-2)21(12-16)26-23(27)18-13-20(15-6-5-11-24-14-15)25-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,26,27) |

InChI Key |

DNWCDAXMXKXNPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Isatin undergoes base-induced ring opening to form an intermediate α-ketoamide, which condenses with the ketone to generate the quinoline skeleton. Cyclization and aromatization are facilitated by sulfuric acid at 80–100°C. Substituting 1-(p-tolyl)ethan-1-one with 1-(pyridin-3-yl)ethan-1-one introduces the pyridinyl moiety at position 2. Reaction monitoring via thin-layer chromatography (TLC) in n-hexane/ethyl acetate (4:6) confirms completion within 6–8 hours.

Table 1: Pfitzinger Reaction Conditions for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Catalyst | None (acidic conditions) | |

| Yield | 68–72% | |

| Purification | Recrystallization (ethanol) |

Functionalization via Carboxamide Coupling

The carboxylic acid intermediate is converted to the target carboxamide using coupling reagents. Two primary strategies are validated:

EDC/HOBt-Mediated Amidation

Adapting General Procedure B from, 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 2,5-Dimethoxyaniline (2.0 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours. Post-reaction workup involves extraction with ethyl acetate and brine, followed by silica gel chromatography to isolate the product.

Table 2: Carboxamide Coupling Parameters

Acid Chloride Route

Alternatively, the carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,5-dimethoxyaniline in tetrahydrofuran (THF). This method, adapted from, achieves comparable yields (60–65%) but requires stringent moisture control.

Structural Characterization

Spectroscopic Analysis

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O, 70:30) shows ≥95% purity, consistent with recrystallization and chromatographic protocols.

Challenges and Optimization Opportunities

-

Pyridinyl Ketone Availability : Sourcing 1-(pyridin-3-yl)ethan-1-one remains a bottleneck. Alternative routes using Suzuki–Miyaura coupling on halogenated quinolines are under investigation.

-

Amine Reactivity : Electron-rich 2,5-dimethoxyaniline necessitates prolonged reaction times; microwave-assisted synthesis could accelerate coupling .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step chemical reactions. The compound's structure features a quinoline core with a pyridine ring and a dimethoxyphenyl group, which can influence its interaction with biological targets. The specific arrangement of these functional groups may confer unique pharmacokinetic properties compared to other derivatives in the quinoline family.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Dimethoxy substitutions enhance solubility |

| N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Structure | Different substitution pattern may affect activity |

| 6-Methylquinoline derivatives | Structure | Known for strong antimicrobial activity |

Biological Activities

Quinoline derivatives have been extensively studied for their diverse biological activities. This compound has shown promise in several areas:

Antimalarial Activity

Research indicates that quinoline derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A series of quinoline-4-carboxamides were identified through phenotypic screening that showed moderate potency and favorable pharmacokinetic properties. These compounds have been optimized to achieve low nanomolar potency and excellent oral efficacy in P. berghei malaria mouse models .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by modulating various molecular targets involved in cancer progression. For instance, compounds with similar structures have demonstrated selective targeting capabilities against cancerous cells, showing promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanism of action of quinoline derivatives:

Case Study 1: Antimalarial Efficacy

A study focused on optimizing the pharmacokinetic profile of quinoline derivatives led to compounds exhibiting excellent oral efficacy against malaria in animal models. Notably, compounds showed low nanomolar activity against live schizont forms of Plasmodium yoelli, highlighting their potential for preventing malaria transmission .

Case Study 2: Anticancer Activity

A series of quinoxaline derivatives related to this compound exhibited significant antiproliferative effects against cancer cells. The study reported IC50 values in the low micromolar range, indicating effective targeting of cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline core and pyridine ring can interact with the active sites of enzymes, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Differences

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Estimated LogP |

|---|---|---|---|---|

| N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Quinoline | Pyridin-3-yl (C2), 2,5-dimethoxyphenylcarboxamide (C4) | 361 | ~3.2 |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Phenylacetamide, 6-CF3 | 336 | ~4.1 |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide | Benzothiazole | 3-(Trifluoromethyl)phenylacetamide, 6-CF3 | 404 | ~5.3 |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | 2,5-Dimethoxyphenylacetamide, 6-CF3 | 386 | ~3.8 |

Key Observations :

- Core Scaffold: The target compound’s quinoline core contrasts with the benzothiazole rings in patent analogs. Quinoline’s planar structure may favor intercalation or π-π stacking, whereas benzothiazole’s sulfur atom could enhance electronic interactions.

- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound improves solubility (lower LogP ~3.2) compared to trifluoromethyl-substituted analogs (LogP >4). Trifluoromethyl (CF3) groups in patent compounds increase lipophilicity and metabolic stability but may reduce aqueous solubility.

Research Findings and Limitations

Experimental Data Gaps

Direct comparative biological data (e.g., IC50 values, binding affinities) are unavailable in the cited patent. However, structural analysis permits the following inferences:

- The quinoline scaffold may confer distinct binding modes compared to benzothiazoles due to differences in aromatic surface area and electronic properties.

- The 2,5-dimethoxyphenyl group’s polarity could enhance solubility but may limit blood-brain barrier penetration relative to trifluoromethyl groups.

Comparative Advantages of the Target Compound

- Synthetic Accessibility: Quinoline cores are synthetically versatile, allowing modular modifications for structure-activity relationship (SAR) studies.

Limitations of Patent Analogs

- High LogP values in CF3-rich compounds may lead to poor aqueous solubility and increased hepatotoxicity risks.

- Benzothiazole derivatives often require structural optimization to mitigate off-target effects.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 2,5-dimethoxyphenyl group and a pyridin-3-yl group . These structural components significantly influence its chemical properties and biological activities. The presence of methoxy groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H22N2O3 |

| Molecular Weight | 374.44 g/mol |

| InChI Key | LZGTZVCIKAZAQL-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Biological Activities

Research indicates that quinoline derivatives often exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Studies have demonstrated that quinoline compounds can inhibit the growth of various pathogens.

- Anticancer Properties : Some derivatives show promise in inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Certain studies have reported the ability of quinoline compounds to reduce inflammation markers.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer cell lines, revealing that this compound exhibited significant growth inhibition compared to controls .

- Antimicrobial Activity : In vitro tests against Mycobacterium tuberculosis indicated that this compound showed higher activity than traditional antibiotics such as isoniazid and pyrazinamide .

Comparative Analysis

When compared with similar quinoline derivatives, this compound demonstrates unique properties attributable to its specific substituents:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Chloroquine | Basic quinoline structure | Well-known antimalarial properties |

| Quinacrine | Similar core with different substituents | Antimalarial and anti-inflammatory effects |

| N-(4-chlorophenyl)-quinoline-4-carboxamide | Chlorine substitution on phenyl ring | Enhanced lipophilicity |

Q & A

Q. What are the established synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

Methodological Answer: The compound can be synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and substituted aniline precursors. A common approach involves:

- Step 1: Activation of the carboxylic acid group using coupling agents like PyBOP in DMF, followed by reaction with 2,5-dimethoxyaniline derivatives under inert conditions .

- Step 2: Cyclization of intermediates such as 2-aminoquinoline-3-carboxamide with cyclic ketones using ZnCl₂ as a catalyst, as demonstrated in pyrimidoquinoline synthesis .

- Step 3: Purification via vacuum filtration and column chromatography (e.g., Zorbax SB-C18 column with gradient elution) to isolate the final product .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by area normalization) and detects impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for quinoline-carboxamide coupling steps?

Methodological Answer: Key strategies include:

- Catalyst Selection: ZnCl₂ enhances cyclization efficiency in pyrimidoquinoline derivatives .

- Solvent Systems: Anhydrous DMF with N-methylmorpholine (NMM) improves coupling reaction kinetics .

- Temperature Control: Room-temperature stirring minimizes side reactions (e.g., decomposition of thiadiazole intermediates) .

- Workup Optimization: Precipitation protocols (e.g., using MeOH) reduce product loss during purification .

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation: Modifying the pyridinyl group (e.g., introducing methyl or fluorine) or the dimethoxyphenyl moiety (e.g., altering methoxy positions) to assess antibacterial efficacy .

- Bioactivity Assays: Minimum Inhibitory Concentration (MIC) testing against bacterial strains (e.g., Staphylococcus aureus) identifies critical functional groups .

- Computational Modeling: Molecular docking predicts interactions with targets like bacterial topoisomerases .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Ensure consistent bacterial strain selection, growth media, and incubation times .

- Stability Testing: Monitor compound degradation (e.g., via HPLC) during storage, as instability in organic solvents can skew results .

- Negative Controls: Include analogs with known inactivity to validate assay sensitivity .

Q. What strategies address challenges in synthesizing air-sensitive intermediates?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes for oxygen-sensitive steps (e.g., RuO₂-mediated oxidations) .

- Real-Time Monitoring: Employ TLC or in-situ IR spectroscopy to track reaction progress without exposure to air .

- Stabilization Additives: Add antioxidants (e.g., BHT) to reaction mixtures to prevent radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.